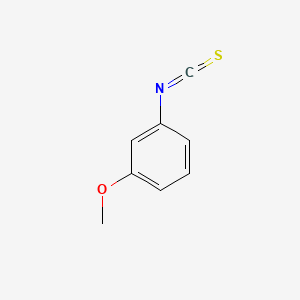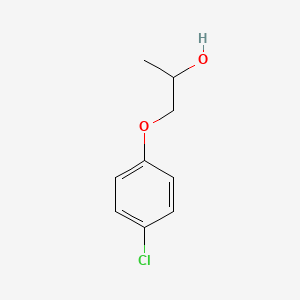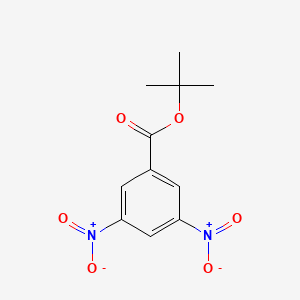
Isotiocianato de 3-metoxifenilo
Descripción general
Descripción
3-Methoxyphenyl isothiocyanate, also known as m-methoxyphenyl isothiocyanate, is an organic compound with the chemical formula CH₃OC₆H₄NCS. It is a derivative of isothiocyanate and is characterized by the presence of a methoxy group attached to the phenyl ring. This compound is known for its applications in organic synthesis and research.
Aplicaciones Científicas De Investigación
3-Methoxyphenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce isothiocyanate groups into target molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential antimicrobial agents.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
Isothiocyanates are known to interact with a variety of molecular targets in cells, including proteins and enzymes involved in processes such as cell cycle regulation and apoptosis .
Mode of Action
The exact mode of action can vary depending on the specific isothiocyanate and the cellular context. This can lead to changes in cellular redox status and the activation of signaling pathways .
Biochemical Pathways
Isothiocyanates can affect multiple biochemical pathways. For example, they can induce phase II detoxification enzymes, potentially aiding in the elimination of carcinogens from the body. They can also inhibit the activation of nuclear factor kappa B (NF-ĸB), a protein complex involved in the regulation of immune responses, inflammation, and cell survival .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of isothiocyanates can vary. Many isothiocyanates are metabolized via the mercapturic acid pathway, which involves conjugation with glutathione and further processing to form mercapturic acid derivatives .
Result of Action
The cellular effects of isothiocyanates can include the induction of cell cycle arrest and apoptosis, which can inhibit the growth of cancer cells. They may also have anti-inflammatory effects .
Action Environment
The action of isothiocyanates can be influenced by various environmental factors. For example, the presence of certain dietary components can affect the bioavailability of isothiocyanates. Additionally, factors such as pH can influence the stability of isothiocyanates and their precursors .
Análisis Bioquímico
Biochemical Properties
3-Methoxyphenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the modulation of their activity, affecting the overall metabolic processes within the cell. Additionally, 3-Methoxyphenyl isothiocyanate has been shown to interact with proteins involved in antioxidant responses, such as glutathione S-transferase, which helps in detoxifying reactive oxygen species .
Cellular Effects
3-Methoxyphenyl isothiocyanate has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress in cancer cells, leading to the suppression of metastasis potential in human non-small cell lung cancer cells . This compound can also affect the expression of genes related to cell survival and apoptosis, thereby influencing cell fate and function.
Molecular Mechanism
The molecular mechanism of action of 3-Methoxyphenyl isothiocyanate involves its interaction with biomolecules at the molecular level. It can bind to cysteine residues in proteins, leading to the formation of covalent adducts . This binding can result in the inhibition or activation of enzyme activity, depending on the specific target. Additionally, 3-Methoxyphenyl isothiocyanate can modulate gene expression by affecting transcription factors such as NF-κB, which plays a crucial role in regulating inflammatory responses and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxyphenyl isothiocyanate can change over time due to its stability and degradation. This compound is chemically stable under standard ambient conditions, but its activity may decrease over time due to degradation processes . Long-term studies have shown that 3-Methoxyphenyl isothiocyanate can have sustained effects on cellular function, including prolonged induction of oxidative stress and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 3-Methoxyphenyl isothiocyanate vary with different dosages in animal models. At lower doses, it has been shown to have chemoprotective effects, reducing the risk of cancer development in various organ sites . At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-Methoxyphenyl isothiocyanate is involved in several metabolic pathways, including the mercapturic acid pathway. In this pathway, it undergoes conjugation with glutathione, followed by enzymatic degradation and N-acetylation . This process helps in the detoxification and elimination of the compound from the body. Additionally, 3-Methoxyphenyl isothiocyanate can modulate the activity of enzymes involved in phase II metabolism, enhancing the detoxification of reactive intermediates .
Transport and Distribution
Within cells and tissues, 3-Methoxyphenyl isothiocyanate is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to various cellular compartments, depending on its interactions with intracellular proteins and organelles .
Subcellular Localization
The subcellular localization of 3-Methoxyphenyl isothiocyanate can influence its activity and function. It has been observed to localize to the cytoplasm and nucleus, where it can interact with target proteins and modulate their activity . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect its localization and stability within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Methoxyphenyl isothiocyanate typically involves the reaction of 1-chloro-3-methoxybenzene with ammonia and sodium hypochlorite. The process includes the following steps:
Starting Material: 1-chloro-3-methoxybenzene.
Reagents: Ammonia and sodium hypochlorite.
Reaction Conditions: The reaction is carried out under controlled conditions, followed by acidification to obtain the target product.
Industrial Production Methods: In an industrial setting, the production of 3-Methoxyphenyl isothiocyanate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Safety measures are also implemented to handle the compound’s reactivity and potential hazards.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxyphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can react with amines to form thioureas.
Cyclization Reactions: It can be used in the synthesis of heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Conditions: Reactions are typically carried out at room temperature or under mild heating.
Major Products Formed:
Thioureas: Formed by the reaction with amines.
Heterocyclic Compounds: Synthesized through cyclization reactions
Comparación Con Compuestos Similares
- 4-Methoxyphenyl isothiocyanate
- 4-Fluorophenyl isothiocyanate
- Phenyl isothiocyanate
- 3-Bromophenyl isothiocyanate
Comparison: 3-Methoxyphenyl isothiocyanate is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. Compared to other isothiocyanates, it may offer different reactivity profiles and selectivity in synthetic applications .
Propiedades
IUPAC Name |
1-isothiocyanato-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-8-4-2-3-7(5-8)9-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYCPUKGYEYFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185175 | |
| Record name | 3-Methoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3125-64-2 | |
| Record name | 1-Isothiocyanato-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxyphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxyphenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic benefits of 3-Methoxyphenyl isothiocyanate based on the provided research?
A1: Research suggests that 3-Methoxyphenyl isothiocyanate demonstrates promising inhibitory activity against butyrylcholinesterase, achieving 49.2% inhibition at a concentration of 1.14 mM []. This finding suggests potential applications in managing Alzheimer's disease, where butyrylcholinesterase inhibition is a therapeutic target.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















